molecular formula C6H7N5S B6227282 4-(1-methyl-1H-imidazol-2-yl)-1,2,5-thiadiazol-3-amine CAS No. 1482957-36-7

4-(1-methyl-1H-imidazol-2-yl)-1,2,5-thiadiazol-3-amine

Cat. No.: B6227282
CAS No.: 1482957-36-7
M. Wt: 181.2
InChI Key:
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Description

4-(1-Methyl-1H-imidazol-2-yl)-1,2,5-thiadiazol-3-amine is a heterocyclic compound that contains both imidazole and thiadiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The presence of both nitrogen and sulfur atoms in the structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-methyl-1H-imidazol-2-yl)-1,2,5-thiadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methylimidazole with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, or thiols.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted imidazole or thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-imidazol-2-yl)-1,2,5-thiadiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological target and the context of its use.

Comparison with Similar Compounds

    Imidazole: A simpler heterocyclic compound with similar nitrogen-containing ring structure.

    Thiadiazole: Another heterocyclic compound containing sulfur and nitrogen atoms.

Uniqueness: 4-(1-Methyl-1H-imidazol-2-yl)-1,2,5-thiadiazol-3-amine is unique due to the combination of both imidazole and thiadiazole rings in its structure. This dual-ring system imparts distinct chemical properties and potential biological activities that are not observed in simpler compounds like imidazole or thiadiazole alone.

Properties

CAS No.

1482957-36-7

Molecular Formula

C6H7N5S

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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